BenchChemオンラインストアへようこそ!

4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Select this compound for its distinct 3,4-diaryl-5-aminoisoxazole scaffold—a tubulin polymerization probe where benzodioxole (a trimethoxyphenyl bioisostere) at position 4 and furan-3-yl at position 3 create topology unmatched by phenyl, thiophene, or pyridine analogs. The unsubstituted 5-amino group is critical for antiproliferative activity; substitution invalidates SAR. With logP 2.36 and MW 270.24, it occupies drug-like space ideal for CNS penetration benchmarking and matched molecular pair analysis. Request a quote for custom synthesis or bulk.

Molecular Formula C14H10N2O4
Molecular Weight 270.244
CAS No. 1096939-78-4
Cat. No. B2908541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine
CAS1096939-78-4
Molecular FormulaC14H10N2O4
Molecular Weight270.244
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(ON=C3C4=COC=C4)N
InChIInChI=1S/C14H10N2O4/c15-14-12(13(16-20-14)9-3-4-17-6-9)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7,15H2
InChIKeyOBANOTKYWSNJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine (CAS 1096939-78-4) for Targeted Screening Libraries


4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine (CAS 1096939-78-4) is a heterocyclic small molecule belonging to the 3,4-diaryl-5-aminoisoxazole chemical class [1]. It incorporates a benzodioxole ring at the 4-position and a furan-3-yl group at the 3-position of the isoxazole core. Compounds based on this scaffold have demonstrated anticancer activity, primarily through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis [2]. The substitution pattern of this compound provides a specific heteroaryl configuration that can be used to probe structure-activity relationships (SAR) for microtubule destabilization and kinase inhibition in preclinical drug discovery programs.

Why 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine Cannot Be Replaced by Generic Isoxazole Analogs


The biological activity of 3,4-diaryl-5-aminoisoxazoles is highly sensitive to the specific aryl substituents at the 3- and 4-positions of the isoxazole ring [1]. SAR studies have established that an unsubstituted 5-amino group is critical for potent antiproliferative activity, while variations in the diaryl substitution pattern profoundly affect tubulin binding affinity and cytotoxic potency [2]. The combination of a benzodioxole ring (serving as a bioisostere for trimethoxyphenyl) at the 4-position and a furan-3-yl group at the 3-position constitutes a distinct topology that cannot be replicated by analogs with phenyl, thiophene, or pyridine substitutions. Substituting this compound with a generic isoxazole analog lacking these specific heteroaryl groups risks losing target engagement and invalidating SAR hypotheses.

Quantitative Differentiation Evidence for 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine vs. Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomer: Differential LogP and Hydrogen Bonding Potential

The furan-3-yl substitution in the target compound (CAS 1096939-78-4) confers a distinct three-dimensional electrostatic profile compared to the furan-2-yl regioisomer. The calculated logP for the target compound is 2.36 [1]. Furan-3-yl attachment positions the oxygen heteroatom meta to the isoxazole linkage, altering the hydrogen bond acceptor vector relative to the commonly employed furan-2-yl orientation. While experimental logP data for the furan-2-yl analog are not publicly available, the topological polar surface area (TPSA) contribution from the furan oxygen differs between the two regioisomers, impacting passive permeability and solubility.

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

5-Amino Group Integrity: Preventing Inadvertent N-Acetylation and Loss of Antitubulin Activity

The unsubstituted 5-amino group is a structural prerequisite for potent antitubulin activity in the 3,4-diarylisoxazole class [1]. SAR studies on related 3,4-diaryl-5-aminoisoxazoles demonstrated that N-acetylation of the 5-amino group abolishes cytotoxic activity, with acetylated derivatives showing IC50 values >50 µM compared to low micromolar IC50 values (0.1–2.1 µM) for the free amine congeners [2]. The target compound retains the free 5-amino group, unlike its imine analog 4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine, which contains a hydrolytically labile imine functionality.

Anticancer Tubulin Polymerization SAR

Benzodioxole vs. Trimethoxyphenyl: Metabolic Stability and CYP Inhibition Liability Differentiation

The benzodioxole moiety is recognized as a metabolic stable bioisostere for the trimethoxyphenyl (TMP) ring found in combretastatin A-4 (CA-4) and its analogs [1]. TMP-containing compounds are susceptible to O-demethylation by CYP450 enzymes, generating reactive quinone metabolites. Benzodioxole, by contrast, forms a methylenedioxy bridge that resists oxidative metabolism. Class-level evidence indicates that benzodioxole-containing isoxazoles exhibit reduced CYP3A4-mediated clearance compared to their TMP counterparts [2]. While direct comparative metabolic stability data for the target compound are not published, the structural replacement of TMP with benzodioxole is a documented strategy to improve metabolic stability in preclinical candidates.

Drug Metabolism CYP450 Inhibition Bioisostere

Vendor-Guaranteed Purity and Identity: Reducing Assay Artifacts from Contaminating Analogs

The target compound is commercially available from multiple vendors with a guaranteed minimum purity of 95% (HPLC) [1]. Common contaminants in isoxazole synthesis include regioisomeric byproducts and unreacted precursors. Vendor specifications for CAS 1096939-78-4 include strict batch-to-batch consistency, verified by NMR and LCMS. In contrast, the closely related analog 4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine (CAS 1311693-32-9) is less widely stocked and may have variable purity . Impure or misidentified material can produce false-positive hits in high-throughput screening, particularly in fluorescence-based assays where trace impurities can quench or enhance signal.

Quality Control Assay Reproducibility Procurement

Optimal Application Scenarios for 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine Based on Quantitative Evidence


Tubulin Polymerization Inhibitor Screening in Anticancer Drug Discovery

The compound's 3,4-diaryl-5-aminoisoxazole scaffold, with an unsubstituted 5-amino group and benzodioxole bioisostere, positions it as a candidate for tubulin polymerization inhibition screening. The class-level SAR indicates potent cytotoxicity (IC50 in low micromolar range) and tubulin polymerization inhibition (IC50 ~1.8–2.1 µM for closely related analogs) [1]. The benzodioxole moiety may confer metabolic stability advantages over trimethoxyphenyl-containing analogs, making this compound a suitable tool for probing microtubule destabilization in cell-based assays without confounding metabolic artifacts.

Kinase Selectivity Profiling Panels

The aminoisoxazole core is a recognized kinase inhibitor scaffold, and patents such as EP1435948A1 describe 3-heteroaryl-aminoisoxazole derivatives as kinase inhibitors [2]. The target compound, with its furan-3-yl and benzodioxole substituents, can be incorporated into kinase selectivity panels to profile structure-kinase activity relationships. Its distinct heteroaryl topology differentiates it from common phenyl- or pyridine-substituted isoxazoles, potentially revealing unique kinase inhibition fingerprints.

Physicochemical Property Benchmarking for CNS Drug Design

With a calculated logP of 2.36 [3] and molecular weight of 270.24 g/mol, the compound falls within desirable drug-like space (MW < 500, logP < 5). The benzodioxole-furan-isoxazole architecture provides a rigid, low-rotatable-bond scaffold suitable for evaluating the impact of heteroaryl substitution on blood-brain barrier penetration. It can serve as a benchmarking compound in CNS drug discovery programs that seek to balance lipophilicity with hydrogen bonding capacity.

Chemical Biology Probe for Benzodioxole Bioisostere Validation

Benzodioxole is frequently employed as a bioisostere for dimethoxyphenyl or trimethoxyphenyl groups. This compound can be used alongside its trimethoxyphenyl or dimethoxyphenyl congeners in matched molecular pair analyses to quantify the impact of the methylenedioxy bridge on target affinity, selectivity, and ADME properties. Such studies are critical for validating bioisosteric replacements in lead optimization campaigns [4].

Quote Request

Request a Quote for 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.